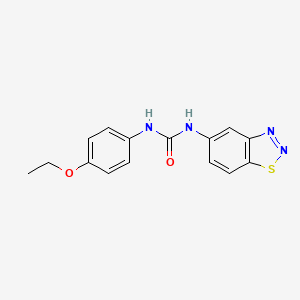

N-1,2,3-苯并噻二唑-5-基-N'-(4-乙氧基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiadiazole derivatives, including those with urea linkages, have attracted considerable interest due to their wide range of potential applications, including as plant growth regulators and in medicinal chemistry. The structural diversity and functional adaptability of these compounds allow for the exploration of various biological activities and physicochemical properties.

Synthesis Analysis

The synthesis of benzothiadiazole-urea derivatives typically involves the reaction of benzothiadiazole with various isocyanates or isothiocyanates under different conditions. For example, microwave irradiation has been used to synthesize N-aryl-N′-(5-benzoruyl-1,3,4-thiadiazole-2-yl) ureas, offering excellent yields and demonstrating the efficiency of this method (Quan Zheng-jun, 2007).

Molecular Structure Analysis

X-ray crystallography, NMR, MS, and IR techniques are commonly employed to characterize the molecular structure of synthesized compounds. These analyses provide detailed information about the crystal packing, molecular conformations, and intermolecular interactions, which are essential for understanding the compounds' properties and activities. For instance, a study detailed the crystal structure of a benzothiadiazole-urea derivative, highlighting the planarity of the urea scaffold and its interactions within the crystal lattice (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

Benzothiadiazole-ureas engage in various chemical reactions, reflective of their functional groups. Their reactivity can lead to the formation of different derivatives, each exhibiting unique properties. For example, the Lossen rearrangement has been applied to synthesize ureas from carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).

科学研究应用

酶抑制和抗癌应用

已合成并评估了包括与苯并噻二唑相关的尿素衍生物在抑制酶和对抗癌症方面的潜力。一项研究合成了衍生物并针对脲酶、β-葡萄糖醛酸苷酶和蛇毒磷酸二酯酶进行测试,揭示了不同的抑制范围。具体来说,一种新化合物在体外显示出对前列腺癌细胞系的抗癌活性,表明这些化合物在开发新的抗癌疗法中具有潜力 (Mustafa 等人,2014 年)。

植物生物学和生长调节

在植物生物学领域,尿素衍生物已被确认为细胞分裂和分化的正调节剂,表现出类似细胞分裂素的活性。这些化合物,例如氯苯脲 (CPPU) 和噻敌唑 (TDZ),用于体外植物形态发生研究以增强不定根形成。对尿素衍生物的探索为其生物活性和在农业和植物组织培养中的潜在应用提供了新的见解 (Ricci & Bertoletti,2009 年)。

材料科学和光伏性能

已探索了带有热解裂酯基团的苯并噻二唑衍生物的合成,用于聚合物光伏器件。这些化合物与烷基取代的环戊二噻吩共聚时,表现出适用于光伏应用的带隙。酯基团的位置显着影响光伏性能和薄膜形态,证明了这些材料在提高太阳能转换效率方面的潜力 (Helgesen 等人,2010 年)。

作用机制

属性

IUPAC Name |

1-(1,2,3-benzothiadiazol-5-yl)-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-2-21-12-6-3-10(4-7-12)16-15(20)17-11-5-8-14-13(9-11)18-19-22-14/h3-9H,2H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUGYLXWIXHZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)SN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2,3-Benzothiadiazol-5-YL)-1-(4-ethoxyphenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)

![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)

![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)